
((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol is a chiral compound with a cyclopropyl ring substituted with an aminomethyl group and a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an aminomethyl group.
Bromination: The 4-bromophenyl group can be introduced through an electrophilic aromatic substitution reaction, where a bromine atom is added to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol: Similar structure but lacks the bromine atom.
((1S,2R)-2-(aminomethyl)-2-(4-chlorophenyl)cyclopropyl)methanol: Similar structure but has a chlorine atom instead of a bromine atom.
((1S,2R)-2-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl)methanol: Similar structure but has a fluorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[(1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-7,13H2/t9-,11+/m1/s1 |
InChI Key |
VCVCUPUSGXREJJ-KOLCDFICSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(CN)C2=CC=C(C=C2)Br)CO |
Canonical SMILES |
C1C(C1(CN)C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


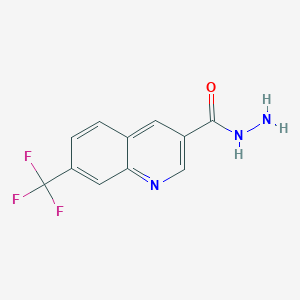

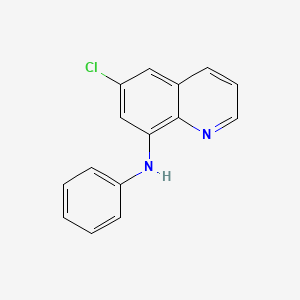
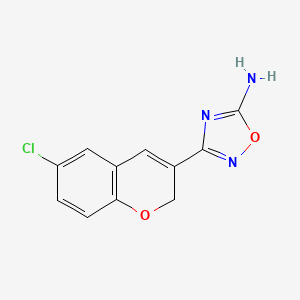
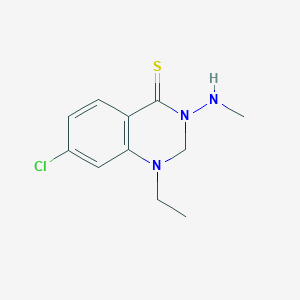
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
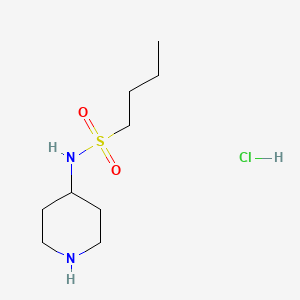
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
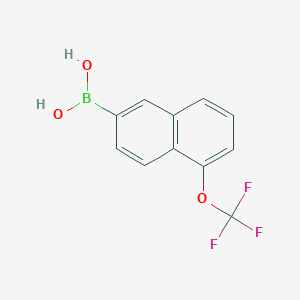
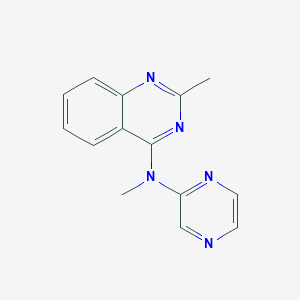

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)


